Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate

Description

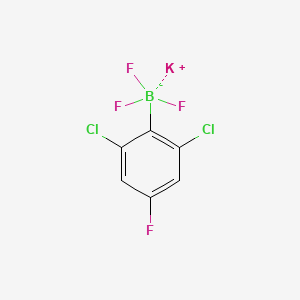

Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate is an organotrifluoroborate salt characterized by a benzene ring substituted with two chlorine atoms at the 2- and 6-positions, a fluorine atom at the 4-position, and a trifluoroborate (–BF₃K) group. Its molecular formula is C₆H₂BCl₂F₄K, with a molecular weight of approximately 274.4 g/mol (calculated).

Properties

Molecular Formula |

C6H2BCl2F4K |

|---|---|

Molecular Weight |

270.89 g/mol |

IUPAC Name |

potassium;(2,6-dichloro-4-fluorophenyl)-trifluoroboranuide |

InChI |

InChI=1S/C6H2BCl2F4.K/c8-4-1-3(10)2-5(9)6(4)7(11,12)13;/h1-2H;/q-1;+1 |

InChI Key |

QPAGFUCOXDMKOT-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(C=C(C=C1Cl)F)Cl)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aromatic Precursors

The initial stage involves preparing the halogenated aromatic compound, specifically 2,6-dichloro-4-fluorophenyl derivatives, which serve as the substrate for boron coupling.

Method:

The aromatic compound is typically synthesized via halogenation of a phenyl ring substituted with fluorine and chlorine atoms. For example, chlorination of a suitable precursor like 4-fluoroaniline or phenol derivatives, followed by selective chlorination at the 2,6-positions, is common.-

- Chlorination occurs at controlled temperatures (60°C–120°C), often optimized around 100°C–120°C.

- Catalysts such as iron powder or aluminum chloride may be used.

- Solvent choices include chlorinated hydrocarbons or aromatic solvents like toluene.

Formation of the Boron Reagent

The next step involves reacting the halogenated aromatic compound with a boron source to generate the corresponding boronic acid or ester intermediates, which are then converted into trifluoroborates.

-

- The aromatic halide reacts with boron trifluoride (BF₃) or boron trifluoride etherate in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Alternatively, direct reaction of the aromatic halide with potassium tetrafluoroborate (KBF₄) under suitable conditions can produce the trifluoroborate salt.

Conversion to Potassium (2,6-Dichloro-4-fluorophenyl)trifluoroborate

The key step involves transforming the boron intermediate into the stable trifluoroborate salt.

-

- Solvent: Sulfolane, dimethylformamide, or mixtures thereof.

- Temperature: Typically from -20°C to room temperature.

- The molar ratio of potassium fluoride to boron reagent is generally 2.8–6.0 equivalents.

- Reaction time varies from 1 to 3 hours, depending on the temperature and solvent system.

Optimized Reaction Conditions and Yield Data

Research Findings and Notes

- The process benefits from the use of phase transfer catalysts, which significantly improve yield and reaction efficiency.

- Reactions conducted at lower temperatures (−20°C to room temperature) reduce side reactions and improve purity.

- The method avoids the use of hazardous reagents like boron trifluoride directly, reducing environmental impact.

- The resulting potassium trifluoroborate compound exhibits high stability, making it suitable for subsequent cross-coupling reactions in organic synthesis.

Summary of Key Reaction Pathway

Halogenated aromatic compound (2,6-dichloro-4-fluorophenyl derivative)

→ Reaction with boron source (e.g., KBF₄ or BF₃)

→ Formation of boronic acid/intermediate

→ Reaction with potassium fluoride (KF) in polar solvent

→ Precipitation of this compound

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound is most prominently used in Suzuki-Miyaura coupling , a palladium-catalyzed reaction forming carbon-carbon bonds. The mechanism involves three key steps:

-

Oxidative Addition : The palladium catalyst (e.g., Pd(OAc)₂ or Pd(dba)₂) coordinates with the aryl halide substrate, breaking the carbon-halogen bond to form a Pd(II) complex .

-

Transmetalation : The trifluoroborate acts as a nucleophile, transferring the aryl group to the palladium center via base-mediated activation (e.g., K₃PO₄ or Cs₂CO₃) .

-

Reductive Elimination : The coupled product is formed, regenerating the active Pd(0) catalyst .

Key Parameters :

-

Base : Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used to enhance transmetalation efficiency .

-

Solvent : THF, dioxane, or DCE are preferred due to their compatibility with palladium catalysts .

-

Yield : Reaction yields typically range from 54% to 79% depending on substituents and reaction conditions .

Brønsted Acid-Catalyzed Substitution

This compound reacts with oxocarbenium ions generated from substrates like 2-ethoxytetrahydrofuran in the presence of strong Brønsted acids (e.g., HBF₄·OEt₂). The reaction proceeds via:

-

Formation of oxocarbenium ion : Acid-mediated cleavage of the ether oxygen generates a reactive intermediate .

-

Nucleophilic attack : The trifluoroborate attacks the electrophilic site, forming a new carbon-carbon bond .

Substituent Effects :

-

Electron-withdrawing groups (e.g., Cl, F) on the aryl ring enhance reaction efficiency due to increased electrophilicity .

-

Electron-rich substituents (e.g., methyl) reduce yields, likely due to competing side reactions .

Yield Data :

| Substituent | Product Yield (%) |

|---|---|

| Unsubstituted | 74 |

| 3-Fluorophenyl | 78 |

| 4-Trifluoromethyl | 78 |

| Para-methyl | 54 |

| Data adapted from studies on styryltrifluoroborate derivatives . |

Photoredox-Catalyzed Alkylation

In this emerging application, the compound participates in radical-mediated alkylations under photoredox conditions (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyst). The reaction involves:

-

Activation : The trifluoroborate undergoes single-electron transfer to form a borate radical anion .

-

Radical trapping : The generated radical reacts with alkylating agents (e.g., bromoalkenes) to form C-C bonds .

Optimal Conditions :

-

Solvent : Ethyl acetate (EA) or dichloromethane (DCM) outperform other solvents like CH₃CN or acetone .

-

Base : K₃PO₄ (50 mol%) enhances reaction efficiency by stabilizing intermediates .

Yield Trends :

| Solvent | Yield (%) |

|---|---|

| EA | 34 |

| DCE | 52 |

| CH₃OH | NR |

| NR = No reaction . |

Mechanistic Insights

Stability :

-

The trifluoroborate salt is highly stable under ambient conditions but requires moisture control during storage .

-

Environmental factors like humidity and temperature influence its reactivity in transmetalation steps.

Spectroscopic Analysis :

Scientific Research Applications

Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate has several applications in scientific research:

Chemistry: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: Used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

Industry: Used in the production of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The trifluoroborate anion transfers the aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Key Features:

- Stability: Organotrifluoroborates are more stable than their boronic acid counterparts due to their tetracoordinate boron center, which mitigates protodeboronation and oxidation .

- Applications : Fluorinated and chlorinated aryltrifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical synthesis .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Substituent positions and halogen types significantly influence electronic and steric properties. Below is a comparative analysis of structurally related compounds:

Key Observations :

Stability and Reactivity

- Thermal Stability : Potassium trifluoroborates generally exhibit higher thermal stability than boronic acids. For example, Potassium (2,4-dichlorophenyl)trifluoroborate remains stable up to 104°C , while the 2,6-dichloro-4-fluoro derivative likely has comparable or superior stability due to additional electron-withdrawing groups .

- Reactivity in Cross-Coupling :

Physical Properties

Note: The 4-fluoro group in the target compound may enhance solubility in polar solvents compared to non-fluorinated analogs .

Biological Activity

Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate is a specialized organoboron compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural properties impart significant biological activity, making it a subject of interest in drug development and chemical synthesis. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Formula : CHClFB(K)

- Molecular Weight : 248.39 g/mol

- Appearance : Typically a white to off-white crystalline solid.

The trifluoroborate moiety enhances its reactivity and solubility in various organic solvents, facilitating its application in organic synthesis.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that organoboron compounds, including trifluoroborate salts, exhibit significant antitumor properties. A study demonstrated that derivatives of boron compounds could inhibit tubulin polymerization, leading to cytotoxic effects on cancer cells. Specifically, this compound showed promising results in inhibiting the growth of various cancer cell lines such as A549 (lung cancer) and B16 melanoma cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15.2 | Cytotoxic |

| B16 | 12.5 | Cytotoxic |

2. Inhibition of Ion Channels

This compound has been identified as an inhibitor of renal outer medullary potassium channels (ROMK). The inhibition of ROMK channels can be beneficial in treating conditions like hypertension and heart failure by promoting diuresis and natriuresis . The selectivity of this compound for these channels suggests potential therapeutic applications in cardiovascular diseases.

3. Reactivity in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions allows for the formation of complex organic molecules that are crucial in drug discovery . The compound's reactivity under mild conditions makes it an attractive alternative to traditional coupling agents.

Case Study 1: Antitumor Efficacy

A study involving the synthesis of various boron-containing compounds revealed that this compound derivatives exhibited enhanced cytotoxicity against A549 cells when combined with thermal neutron irradiation. The combination treatment led to a significant reduction in cell viability compared to controls .

Case Study 2: ROMK Channel Inhibition

In a pharmacological assessment, this compound was tested for its effects on ROMK channels. The results showed a dose-dependent inhibition of channel activity, indicating its potential as a therapeutic agent for conditions requiring modulation of potassium ion transport .

Q & A

Q. What are the recommended methods for synthesizing Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate, and what challenges arise during its preparation?

Potassium aryltrifluoroborates are typically synthesized via fluorination of the corresponding boronic acid or boronate esters using KHF₂ or KF. A critical challenge is protodeborylation (hydrolysis to arylboronic acid followed by decomposition), which can occur during fluorination or under basic conditions . To mitigate this, controlled stoichiometry of base (e.g., 3 equivalents of K₂CO₃ or 6 equivalents of KOH) and low-temperature handling are recommended. Evidence from analogous systems shows that electron-deficient aryl groups (e.g., dichloro-fluoro substitution) may slow hydrolysis but require precise pH control .

Q. How does the stability of this compound compare to its boronic acid counterpart under reaction conditions?

Trifluoroborates exhibit superior stability compared to boronic acids, particularly in protic or aqueous environments. For example, in Suzuki-Miyaura couplings, trifluoroborates generate fewer side products (e.g., <2% vs. 2–40% for boronic acids) due to slower protodeborylation and reduced homocoupling. The stability is attributed to the gradual release of boronic acid (in situ) and fluoride, which suppresses oxidative pathways .

Q. What solvent systems are optimal for Suzuki-Miyaura couplings involving this trifluoroborate?

Biphasic aqueous/organic systems (e.g., THF/water 10:1) are preferred. Comparative studies show:

| Solvent System | Yield of Biaryl | Protodeborylation Side Product |

|---|---|---|

| Toluene/water (3:1) | 32% | 55% |

| THF/water (10:1) | >95% | <2% |

THF/water enhances solubility of both the trifluoroborate and base (e.g., Cs₂CO₃), facilitating transmetalation .

Q. How should this compound be stored to maintain its reactivity?

Store at 0–6°C in airtight, moisture-resistant containers. Prolonged exposure to moisture or elevated temperatures accelerates hydrolysis to the boronic acid, which degrades further. NMR studies (¹⁹F, ¹¹B) are recommended for periodic stability checks .

Advanced Research Questions

Q. What is the mechanistic role of endogenous fluoride in Suzuki-Miyaura couplings with this trifluoroborate?

Fluoride released during hydrolysis activates the palladium catalyst by displacing chloride ligands, forming Pd-F intermediates that enhance oxidative addition. It also stabilizes borate species (e.g., [RBF₃⁻]), which participate in transmetalation. Fluoride’s dual role suppresses β-hydride elimination and protodeborylation, enabling high-yield couplings even in air .

Q. How do the electron-withdrawing substituents (Cl, F) on the aryl ring influence reactivity?

The 2,6-dichloro-4-fluoro substitution creates a strongly electron-deficient aryl group, which:

- Reduces boronate hydrolysis rates by decreasing Lewis acidity at boron.

- Accelerates transmetalation due to enhanced electrophilicity of the aryl-Pd intermediate.

- Increases steric hindrance, potentially slowing catalyst turnover. Hammett parameters (σ⁺) for Cl and F suggest a net σ⁺ ≈ 1.2, favoring oxidative addition but requiring optimized ligand systems (e.g., SPhos) .

Q. What analytical techniques are critical for characterizing reaction intermediates?

- ¹⁹F NMR : Monitors trifluoroborate hydrolysis (δ = -135 to -145 ppm for BF₃⁻; shifts upon decomposition).

- ¹¹B NMR : Identifies boronate intermediates (δ = 5–10 ppm for tetrahedral borates vs. 30 ppm for trigonal boronic acids).

- HPLC-MS : Tracks protodeborylation products (e.g., fluorobenzene derivatives) .

Q. Can this trifluoroborate be used in non-Suzuki reactions, such as Petasis–Mannich or C-H borylation?

Limited compatibility is observed. In Petasis–Mannich reactions, trifluoroborates fail to form hydrazones due to poor nucleophilicity of the boronate anion. Attempts to generate ArBF₂ via TMSCl₂ result in decomposition. Alternative pathways (e.g., photoredox activation) are under investigation .

Q. How can protodeborylation side reactions be minimized during coupling?

Q. What computational methods support mechanistic studies of trifluoroborate reactivity?

DFT calculations model the equilibrium between trifluoroborate, boronic acid, and boronate species. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.